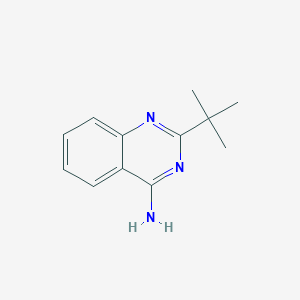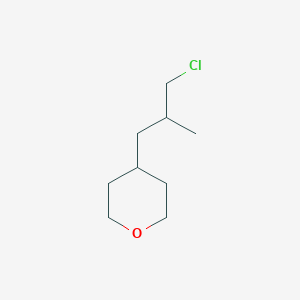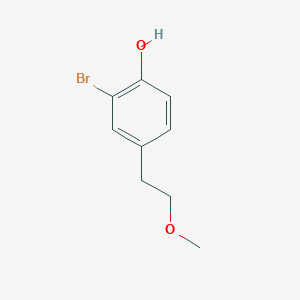![molecular formula C12H13FOS B13174376 2-[(3-Fluorophenyl)sulfanyl]cyclohexan-1-one](/img/structure/B13174376.png)
2-[(3-Fluorophenyl)sulfanyl]cyclohexan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(3-Fluorophenyl)sulfanyl]cyclohexan-1-one is an organic compound with the molecular formula C12H13FOS It is characterized by the presence of a fluorophenyl group attached to a sulfanyl group, which is further connected to a cyclohexanone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(3-Fluorophenyl)sulfanyl]cyclohexan-1-one typically involves the reaction of 3-fluorothiophenol with cyclohexanone under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and pressure, to ensure high yield and purity of the product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the sulfanyl group is oxidized to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding alcohols or thiols. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles such as halogens, nitro groups, or alkyl groups.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, thiols.
Substitution: Halogenated, nitrated, or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
2-[(3-Fluorophenyl)sulfanyl]cyclohexan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mode of action.
Medicine: Preliminary studies suggest that derivatives of this compound may have therapeutic potential. Research is ongoing to explore its efficacy and safety in medical applications.
Industry: The compound’s chemical properties make it useful in the development of new materials and chemical processes. It is also used in the synthesis of specialty chemicals and intermediates.
Wirkmechanismus
The mechanism of action of 2-[(3-Fluorophenyl)sulfanyl]cyclohexan-1-one involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the sulfanyl group can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets are still under investigation, and further research is needed to fully elucidate the compound’s mechanism of action.
Vergleich Mit ähnlichen Verbindungen
- 2-[(4-Fluorophenyl)sulfanyl]cyclohexan-1-one
- 2-[(3-Chlorophenyl)sulfanyl]cyclohexan-1-one
- 2-[(3-Bromophenyl)sulfanyl]cyclohexan-1-one
Comparison: 2-[(3-Fluorophenyl)sulfanyl]cyclohexan-1-one is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties Compared to its chloro and bromo analogs, the fluorine atom is smaller and more electronegative, which can influence the compound’s reactivity and interactions with biological targets
Eigenschaften
Molekularformel |
C12H13FOS |
|---|---|
Molekulargewicht |
224.30 g/mol |
IUPAC-Name |
2-(3-fluorophenyl)sulfanylcyclohexan-1-one |
InChI |
InChI=1S/C12H13FOS/c13-9-4-3-5-10(8-9)15-12-7-2-1-6-11(12)14/h3-5,8,12H,1-2,6-7H2 |
InChI-Schlüssel |
BLAHSDUHMKLCET-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(=O)C(C1)SC2=CC=CC(=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


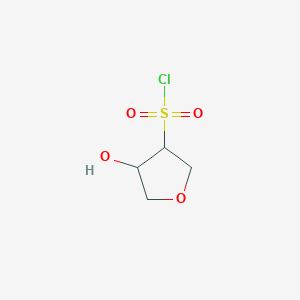

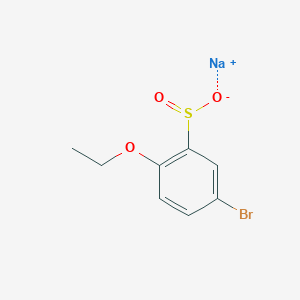

![Ethyl 2-[4-(1-aminoethyl)-2-methoxyphenoxy]acetate](/img/structure/B13174307.png)
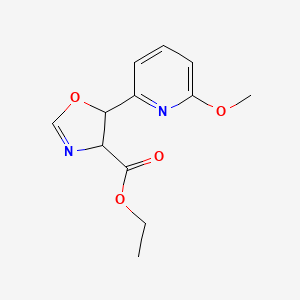
![1-[5-Bromo-2-(piperazin-1-yl)-1,3-thiazol-4-yl]-2,2,2-trifluoroethan-1-one](/img/structure/B13174320.png)
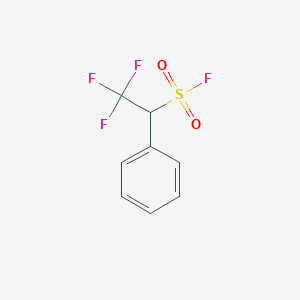
![2-[3-(aminomethyl)-1H-1,2,4-triazol-1-yl]acetamide](/img/structure/B13174339.png)
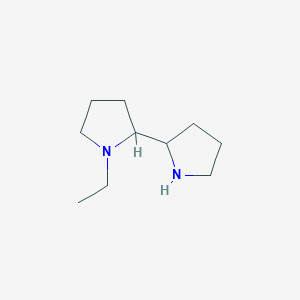
![5-{4,4-difluoro-7-oxabicyclo[4.1.0]heptan-1-yl}-1-methyl-1H-pyrazole](/img/structure/B13174346.png)
